Cyclopentane, octafluoro(hexafluorocyclobutylidene)-
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Overview
Description
Cyclopentane, octafluoro(hexafluorocyclobutylidene)- is a chemical compound with the molecular formula C9F14. It consists of nine carbon atoms and fourteen fluorine atoms, forming a unique structure that includes both a four-membered and a five-membered ring . This compound is notable for its high fluorine content, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane, octafluoro(hexafluorocyclobutylidene)- typically involves the fluorination of cyclopentane derivatives. The reaction conditions often require the use of strong fluorinating agents such as elemental fluorine (F2) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available cyclopentane. The process includes halogenation followed by fluorination, using specialized equipment to handle the highly reactive fluorine gas. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, octafluoro(hexafluorocyclobutylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions are less common due to the stability of the carbon-fluorine bonds.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated hydrocarbons.
Substitution: Various substituted fluorocarbons depending on the nucleophile used.
Scientific Research Applications
Cyclopentane, octafluoro(hexafluorocyclobutylidene)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its stability and unique properties.
Medicine: Explored for its potential use in imaging agents and as a component in pharmaceuticals.
Mechanism of Action
The mechanism by which cyclopentane, octafluoro(hexafluorocyclobutylidene)- exerts its effects is primarily through its strong carbon-fluorine bonds. These bonds provide exceptional stability and resistance to degradation, making the compound useful in various applications. The molecular targets and pathways involved include interactions with enzymes and proteins that can accommodate the bulky fluorinated structure .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, octafluoro(hexafluorocyclobutylidene)
- Cyclopentane, decafluoro(hexafluorocyclobutylidene)
- Cyclohexane, decafluoro(hexafluorocyclobutylidene)
Uniqueness
Cyclopentane, octafluoro(hexafluorocyclobutylidene)- is unique due to its specific arrangement of fluorine atoms and the presence of both four-membered and five-membered rings. This structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical attack, which are not as pronounced in similar compounds .
Properties
CAS No. |
74693-91-7 |
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Molecular Formula |
C9F14 |
Molecular Weight |
374.07 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-5-(2,2,3,3,4,4-hexafluorocyclobutylidene)cyclopentane |
InChI |
InChI=1S/C9F14/c10-3(11)1(4(12,13)7(3,18)19)2-5(14,15)8(20,21)9(22,23)6(2,16)17 |
InChI Key |
QNAMIDREMHCXKG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C2C(C(C(C2(F)F)(F)F)(F)F)(F)F)C(C(C1(F)F)(F)F)(F)F |
Origin of Product |
United States |
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